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Leupeptin(mix)

Cat. No.: B13152375
M. Wt: 853.1 g/mol
InChI Key: YTXNKNKXUYCWMD-KUVRSJEKSA-N
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Description

Origin and Discovery as a Naturally Occurring Protease Inhibitor

Leupeptin (B1674832) was first discovered in the 1960s by Umezawa and his colleagues. biorxiv.org It is a natural product synthesized by various species of soil bacteria, most notably from the genus Streptomyces, such as Streptomyces roseus. biorxiv.orggoogle.com It has also been reported in other organisms like Streptomyces lavendulae and Streptomyces exfoliatus. nih.gov The discovery of leupeptin stemmed from research focused on identifying microbial products with anti-plasmin activity. google.com

Structurally, leupeptin is a tripeptide with the sequence N-acetyl-L-leucyl-L-leucyl-L-argininal. nih.govwikipedia.org A key feature that contributes to its inhibitory function is the C-terminal aldehyde group, which is less common in peptides and proteins that typically terminate with a carboxyl group. agscientific.comebi.ac.uknih.gov This aldehyde group is crucial for its binding efficiency and makes the molecule less susceptible to carboxypeptidases. ebi.ac.uknih.gov Leupeptin is produced through nonribosomal peptide synthetases (NRPSs), a process that contrasts with the ribosomal synthesis of most proteins. biorxiv.orgresearchgate.net Interestingly, research suggests that the biosynthetic pathways for leupeptin have arisen through convergent evolution, indicating the development of similar chemical structures for protease inhibition through different genetic mechanisms. biorxiv.orgresearchgate.net

Significance in Biochemical and Cellular Studies

Leupeptin's primary significance in laboratory settings lies in its function as a protease inhibitor. chemimpex.com During cellular lysis for experimental studies, proteases are released from compartments like lysosomes. wikipedia.orgebi.ac.uk These enzymes can degrade the proteins of interest, compromising experimental results. wikipedia.orgthermofisher.com Leupeptin is widely used in protein purification and cell culture to prevent this proteolytic degradation, ensuring the stability and integrity of cellular components for accurate analysis of protein function and interactions. agscientific.comchemimpex.com

Its application is vital in a wide array of biochemical assays and research areas. chemimpex.com For instance, it is used to study enzyme activity in the context of diseases where protease activity is altered, such as cancer. chemimpex.com Leupeptin is also a critical component in studies focused on apoptosis and signal transduction pathways. chemimpex.com Furthermore, its ability to preserve proteins involved in disease pathways aids in the identification of potential drug targets. chemimpex.com

Research has explored the role of leupeptin in various physiological and pathological processes. For example, it has been studied for its potential to protect against hearing loss, improve motoneuron survival and muscle function after nerve injury, and its effects in cardiac pathogenesis. agscientific.com

Classification within Protease Inhibitor Families

Protease inhibitors are categorized based on the type of protease they inhibit. biocompare.com Leupeptin is classified as a broad-spectrum inhibitor, primarily targeting serine and cysteine proteases, and to some extent, threonine peptidases. wikipedia.orgbiocompare.com It functions as a competitive, reversible, transition-state inhibitor. wikipedia.org The aldehyde group at its C-terminus forms a hemiacetal bond with the active site serine (in serine proteases) or a thiohemiacetal with the active site cysteine (in cysteine proteases), mimicking the transition state of peptide bond hydrolysis and thus blocking the enzyme's activity. nih.gov

Leupeptin is known to inhibit a range of specific proteases, as detailed in the table below. However, it is important to note that it does not inhibit all proteases, for instance, it is ineffective against α-chymotrypsin and thrombin. wikipedia.org

Table 1: Proteases Inhibited by Leupeptin

Protease FamilySpecific ExamplesInhibition Constant (Ki)
Serine ProteasesTrypsin, Plasmin, KallikreinTrypsin: 3.5 nM, Plasmin: 3.4 nM wikipedia.org
Cysteine ProteasesPapain, Cathepsin B, CalpainCathepsin B: 4.1 nM wikipedia.org

This broad yet specific inhibitory profile makes leupeptin an invaluable tool for researchers studying a wide variety of cellular processes. biocompare.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H76N12O8 B13152375 Leupeptin(mix)

Properties

Molecular Formula

C40H76N12O8

Molecular Weight

853.1 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide

InChI

InChI=1S/2C20H38N6O4/c2*1-12(2)9-16(25-14(5)28)19(30)26(17(18(21)29)10-13(3)4)15(11-27)7-6-8-24-20(22)23/h2*11-13,15-17H,6-10H2,1-5H3,(H2,21,29)(H,25,28)(H4,22,23,24)/t2*15-,16-,17-/m00/s1

InChI Key

YTXNKNKXUYCWMD-KUVRSJEKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N([C@@H](CCCN=C(N)N)C=O)[C@@H](CC(C)C)C(=O)N)NC(=O)C.CC(C)C[C@@H](C(=O)N([C@@H](CCCN=C(N)N)C=O)[C@@H](CC(C)C)C(=O)N)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)N(C(CCCN=C(N)N)C=O)C(CC(C)C)C(=O)N)NC(=O)C.CC(C)CC(C(=O)N(C(CCCN=C(N)N)C=O)C(CC(C)C)C(=O)N)NC(=O)C

Origin of Product

United States

Molecular Mechanisms of Leupeptin Mix Action

Spectrum of Protease Inhibition

Leupeptin (B1674832) exhibits a wide range of inhibitory activity, primarily targeting cysteine and serine proteases, with some effect on threonine peptidases. ebi.ac.uknih.govwikipedia.org However, it is not a universal inhibitor and does not affect certain classes of proteases.

Cysteine Protease Targets (e.g., Cathepsin B, H, L, Papain, Calpain)

Leupeptin is a well-established inhibitor of numerous cysteine proteases. sigmaaldrich.comcarlroth.comthermofisher.kr It effectively inhibits the activity of lysosomal cathepsins, including Cathepsin B, Cathepsin H, and Cathepsin L. sigmaaldrich.comcephamls.comcellsignal.com Papain, a plant-derived cysteine protease, is also strongly inhibited by leupeptin. biocompare.comcarlroth.comthermofisher.kr Furthermore, leupeptin is a known inhibitor of calpain, a family of calcium-dependent cysteine proteases. sigmaaldrich.comthermofisher.krcephamls.com The inhibition of these proteases is achieved through the formation of a covalent thiohemiacetal adduct between the aldehyde group of leupeptin and the active site cysteine residue of the enzyme. serva.de

Serine Protease Targets (e.g., Trypsin, Plasmin, Kallikrein)

Leupeptin demonstrates significant inhibitory activity against a variety of serine proteases. ebi.ac.ukwikipedia.orgcarlroth.com Prominent targets include trypsin, plasmin, and kallikrein. wikipedia.orgcarlroth.comthermofisher.kr The mechanism of inhibition involves the formation of a covalent hemiacetal adduct between the aldehyde group of leupeptin and the hydroxyl group of the active site serine residue. serva.de This interaction effectively blocks the catalytic function of these enzymes.

Threonine Peptidase Inhibition

Leupeptin has also been shown to inhibit the trypsin-like activity of the proteasome, which is a threonine peptidase. ebi.ac.uktaylorandfrancis.com This indicates a broader spectrum of activity than just cysteine and serine proteases, extending to proteases with a threonine residue in their active site.

Non-inhibited Proteases (e.g., α-Chymotrypsin, Thrombin, Pepsin, Cathepsin A and D)

Despite its broad inhibitory profile, leupeptin does not inhibit all proteases. Notably, it shows little to no inhibition of α-chymotrypsin and thrombin. wikipedia.orgbiocompare.comcarlroth.com Additionally, aspartic proteases such as pepsin and Cathepsin D, as well as the serine carboxypeptidase Cathepsin A, are not significantly affected by leupeptin. carlroth.comcephamls.comserva.deroche.com

Table 1: Spectrum of Protease Inhibition by Leupeptin

Protease ClassInhibited ProteasesNon-inhibited Proteases
Cysteine ProteasesCathepsin B, Cathepsin H, Cathepsin L, Papain, Calpain
Serine ProteasesTrypsin, Plasmin, Kallikreinα-Chymotrypsin, Thrombin
Threonine PeptidasesProteasome (trypsin-like activity)
Aspartic ProteasesPepsin, Cathepsin D
Serine CarboxypeptidasesCathepsin A

Inhibitory Kinetics and Binding Characteristics

The interaction between leupeptin and its target proteases is characterized by its reversible and competitive nature, following a transition state inhibition model.

Competitive Transition State Inhibition Model

Leupeptin functions as a competitive, reversible inhibitor. sigmaaldrich.comcarlroth.comcephamls.com This means that it competes with the substrate for binding to the active site of the enzyme. jst.go.jp The inhibition can be overcome by increasing the substrate concentration. ebi.ac.ukwikipedia.org

The core of its inhibitory mechanism lies in its nature as a transition state analogue. ebi.ac.ukdiva-portal.org The aldehyde group at the C-terminus of leupeptin is crucial for its activity. biocompare.comjst.go.jp This aldehyde group reacts with the active site serine or cysteine residue of the target protease to form a stable, covalent hemiacetal or thiohemiacetal, respectively. serva.deebi.ac.uk This covalent complex mimics the tetrahedral transition state of the peptide bond cleavage reaction, but is much more stable. diva-portal.org By binding tightly to the enzyme in this manner, leupeptin effectively blocks the enzyme's catalytic activity. diva-portal.org The inhibition is described as slow and tight-binding for some proteases like cathepsin B. ebi.ac.uk

Table 2: Reported Inhibition Constants (Ki) of Leupeptin for Various Proteases

ProteaseSourceKi ValueReference
TrypsinBovine3.5 nM ebi.ac.ukwikipedia.org
TrypsinBovine35 nM apexbt.comglpbio.combiocrick.comselleckchem.com
PlasminHuman3.4 nM ebi.ac.ukwikipedia.org
PlasminHuman3.4 µM apexbt.comglpbio.combiocrick.comselleckchem.com
Cathepsin BBovine Spleen4.1 nM ebi.ac.ukwikipedia.org
Cathepsin BBovine Spleen6 nM apexbt.comglpbio.combiocrick.comselleckchem.com
CalpainRecombinant Human72 nM apexbt.comglpbio.combiocrick.com
Calpain10 nM selleckchem.com
Kallikrein19 µM selleckchem.com

Covalent Adduct Formation with Catalytic Residues (Cysteine and Serine)

The inhibitory mechanism of Leupeptin hinges on the formation of a covalent adduct with the catalytic residues within the active sites of target proteases, specifically cysteine and serine residues. sigmaaldrich.comserva.de This interaction effectively blocks the enzyme's catalytic machinery, preventing substrate binding and subsequent hydrolysis.

In the case of serine proteases , the aldehyde group of Leupeptin is attacked by the hydroxyl group of the active site serine residue. sigmaaldrich.comserva.de This nucleophilic attack results in the formation of a stable, yet reversible, hemiacetal adduct. sigmaaldrich.comserva.desigmaaldrich.comdiva-portal.org This covalent linkage mimics the transition state of the normal enzymatic reaction, thereby acting as a potent transition-state inhibitor. ebi.ac.uk

For cysteine proteases , a similar covalent modification occurs. The thiol group of the active site cysteine residue acts as the nucleophile, attacking the electrophilic carbon of Leupeptin's aldehyde. sigmaaldrich.comserva.de This reaction forms a hemithioacetal, a covalent bond that effectively inactivates the enzyme. researchgate.net The formation of this adduct is also reversible, a characteristic that allows for the potential restoration of enzyme activity. ebi.ac.ukbiocompare.com

The table below summarizes the covalent adduct formation for both classes of proteases:

Protease ClassCatalytic ResidueLeupeptin Functional GroupCovalent Adduct Formed
Serine ProteasesSerine (hydroxyl group)AldehydeHemiacetal
Cysteine ProteasesCysteine (thiol group)AldehydeHemithioacetal

Structural Determinants of Inhibitory Activity

The remarkable inhibitory activity of Leupeptin is not solely dependent on the presence of the reactive aldehyde group but is also intricately linked to its specific peptide sequence.

Role of the C-Terminal Aldehyde Group

The C-terminal aldehyde group is the cornerstone of Leupeptin's inhibitory function. diva-portal.orgnih.govnih.gov Its electrophilic nature makes it highly susceptible to nucleophilic attack by the catalytic residues of proteases. sigmaaldrich.comserva.de The formation of the covalent hemiacetal or hemithioacetal adduct is the primary event leading to enzyme inhibition. sigmaaldrich.comserva.desigmaaldrich.comresearchgate.net

Studies have shown that modification of this aldehyde group significantly impacts inhibitory potency. diva-portal.orgnih.gov For instance, oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol diminishes, but does not completely abolish, its inhibitory effect, highlighting the critical role of the aldehyde in achieving tight binding and effective inhibition. diva-portal.orgnih.gov Furthermore, the aldehyde group offers a degree of protection against carboxypeptidases, enzymes that would otherwise cleave the C-terminal residue. diva-portal.orgnih.govnih.gov

Specificity Conferring Peptide Sequence

The peptide backbone of Leupeptin, with its N-acetyl-L-leucyl-L-leucyl-L-argininal sequence, is instrumental in conferring specificity towards certain proteases. diva-portal.orgebi.ac.ukbiocompare.comnih.govnih.gov This sequence allows Leupeptin to fit into the active site of target enzymes, positioning the C-terminal aldehyde group for optimal interaction with the catalytic residues. scbt.com

The following table outlines the key structural features of Leupeptin and their contribution to its inhibitory activity:

Structural FeatureContribution to Inhibitory Activity
C-Terminal Aldehyde Group Forms covalent adducts (hemiacetal/hemithioacetal) with catalytic residues (serine/cysteine). Essential for high-affinity binding and inhibition. sigmaaldrich.comserva.desigmaaldrich.comdiva-portal.orgbiocompare.comnih.govnih.gov
N-acetyl-L-leucyl-L-leucyl-L-argininal Sequence Provides specificity for target proteases, particularly trypsin-like enzymes. sigmaaldrich.comdiva-portal.orgebi.ac.ukbiocompare.comnih.govnih.gov
Argininal (B8454810) Residue (P1 position) Key determinant for specificity towards proteases that cleave after basic residues. sigmaaldrich.com
Leucine Residues Contribute to hydrophobic interactions and overall binding affinity. scbt.com
N-terminal Acetyl Group Contributes to the stability of the peptide. sigmaaldrich.com

Biosynthesis, Derivatization, and Analog Development for Research

Natural Production Pathways

The biosynthesis of leupeptin (B1674832) is a complex process primarily carried out by various microorganisms. Understanding these natural pathways is crucial for harnessing its production and for the bioengineering of novel derivatives.

Microbial Producers

Leupeptin is predominantly produced by soil bacteria of the genus Streptomyces, with Streptomyces roseus being a well-documented producer. google.comagscientific.com These actinomycetes are known for their ability to synthesize a wide array of secondary metabolites with diverse biological activities. nih.gov In addition to Streptomyces, recent research has identified a family of leupeptins in pathogenic Gammaproteobacteria, including species of Photorhabdus, Xenorhabdus, and Klebsiella. ebi.ac.uknih.gov The production of leupeptin by these pathogens suggests its role in their colonization and interaction with animal hosts. nih.gov

Microbial ProducerClass/PhylumSignificance
Streptomyces roseusActinobacteriaA primary and well-studied source of leupeptin. google.com
Photorhabdus speciesGammaproteobacteriaPathogenic bacteria where leupeptin production is linked to host colonization. ebi.ac.uknih.gov
Xenorhabdus speciesGammaproteobacteriaAnother genus of pathogenic bacteria that biosynthesizes leupeptin. ebi.ac.uknih.gov
Klebsiella speciesGammaproteobacteriaClinical isolates from respiratory tract infections have shown the presence of the leupeptin biosynthetic pathway. ebi.ac.uknih.gov

Genetic and Enzymatic Basis of Biosynthesis

The biosynthesis of leupeptin is a fascinating example of non-ribosomal peptide synthesis. Early studies pointed towards the involvement of a non-ribosomal peptide synthetase (NRPS) and a reductase in its formation. google.com These initial investigations also identified L-leucine, D-leucine, and acetyl-CoA as precursors. google.com

More recent genomic and metabolomic analyses have shed further light on the genetic architecture of leupeptin biosynthesis. In Gammaproteobacteria, the construction of leupeptins is established by discretely expressed ligases and accessory enzymes, rather than a canonical NRPS pathway. ebi.ac.uknih.gov A conserved gene cluster, referred to as the leup operon, has been identified in Photorhabdus and Xenorhabdus species. researchgate.net This pathway utilizes separate AMP-dependent ligases to form the amide bonds and a reductase to generate the characteristic C-terminal aldehyde group. secondarymetabolites.org

In Streptomyces roseus, the biosynthetic gene cluster (BGC) for leupeptin is a more complex system, spanning approximately 12 Kbp and containing multiple NRPS genes. google.combiorxiv.org The proposed pathway involves the synthesis of an acetyl-leucine-leucine intermediate by an ATP-dependent synthetase, which is then condensed with arginine to form leupeptidic acid. biorxiv.org A reductase activity is then required to convert the C-terminal carboxyl group to the aldehyde. biorxiv.orgdiva-portal.org Interestingly, the biosynthesis of leupeptin in Streptomyces and the related livipeptin in Streptomyces lividans appear to be the result of convergent evolution, employing distinct biosynthetic logics to produce similar protease inhibitors. biorxiv.org

The final step in the biosynthesis of the active leupeptin molecule involves the reduction of the leupeptin acid precursor to the aldehyde form. This reaction is catalyzed by the enzyme leupeptin acid reductase, which utilizes NADH as an electron donor and is supported by ATP hydrolysis. diva-portal.org

Genetic Distribution and Evolution of Leupeptin(mix) Biosynthetic Gene Clusters in Microbial Pathogens

The discovery of leupeptin biosynthetic gene clusters in pathogenic Gammaproteobacteria has opened new avenues for understanding their role in virulence and host-pathogen interactions. ebi.ac.uknih.gov In Klebsiella oxytoca, the leupeptin pathway has been found to be enriched in clinical isolates associated with respiratory tract infections. nih.gov This suggests that the production and subsequent proteolytic degradation of leupeptins may be linked to animal colonization phenotypes. nih.gov

The presence of the leupeptin BGC in K. oxytoca isolates from patients with various lung pathologies, such as pharyngitis and ventilator-associated pneumonia, further supports this hypothesis. researchgate.net The distribution of these gene clusters appears to be specific, with some studies showing their presence only in certain subclusters of K. oxytoca. researchgate.net The evolution of these pathways within pathogenic bacteria highlights the adaptive significance of producing such potent protease inhibitors.

Chemical Synthesis and Analog Creation for Research Purposes

While natural production provides a source of leupeptin, chemical synthesis offers the flexibility to create a diverse range of analogs for detailed structure-activity relationship studies and the development of more specific and potent inhibitors.

Strategies for Synthesis of Leupeptin(mix) and its Analogs

The chemical synthesis of peptide aldehydes like leupeptin presents a significant challenge due to the reactive nature of the C-terminal argininal (B8454810) residue, which can lead to low yields and epimerization. researchgate.net Two primary strategies have been developed to overcome these hurdles. researchgate.net

The first approach involves the synthesis of the full peptide sequence, followed by the introduction of the aldehyde functionality at the C-terminus. researchgate.net This often entails the synthesis of a peptide alcohol precursor, which is then oxidized to the corresponding aldehyde. researchgate.net

The second strategy utilizes α-amino aldehydes as starting materials. researchgate.net The aldehyde group is protected, allowing for standard peptide elongation to occur. researchgate.net Finally, the protecting group is removed to yield the desired peptide aldehyde. researchgate.net

Solid-phase peptide synthesis (SPPS) has also been employed to create leupeptin analogs. diva-portal.orgnih.gov This method allows for the straightforward synthesis of the peptide backbone, although the final reduction of the C-terminal carboxyl group to an aldehyde remains a challenge as the necessary enzyme is not commercially available. nih.gov

Development and Evaluation of Conjugated Leupeptin(mix) Analogs

To enhance the utility of leupeptin for various research applications, scientists have developed conjugated analogs. These modifications can improve properties such as stability, delivery, and target specificity.

One approach involves replacing the N-terminal acetyl group with a linker molecule, such as 6-aminohexanoic acid (Ahx). diva-portal.orgnih.gov This modification allows for the conjugation of the leupeptin analog to various carriers, including inorganic oxide nanoparticles and agarose (B213101) gel beads, without significantly compromising its inhibitory activity. diva-portal.orgnih.govdiva-portal.org

Studies have shown that these conjugated leupeptin analogs retain their tight-binding inhibitory properties against target enzymes like trypsin. diva-portal.orgnih.gov For example, an Ahx-Phe-Leu-Arg-COOH analog conjugated to nanoparticles exhibited inhibitory activity in the same range as the free peptide. diva-portal.orgnih.gov The development of such conjugated systems opens up possibilities for their use in applications like affinity chromatography and targeted drug delivery research.

Stability and Racemization Studies of the L-Argininal Moiety in Research Conditions

The stability of leupeptin in solution and the stereochemical integrity of its C-terminal L-argininal residue are critical considerations for its use in research.

Stability in Solution:

Leupeptin solutions have limited stability, which is dependent on temperature and pH.

A 10 mM aqueous stock solution is reported to be stable for one week at 4°C and for up to a month when stored at -20°C. sigmaaldrich.com

However, at typical working concentrations (10-100 µM), solutions are only stable for a few hours. sigmaaldrich.com

Racemization of the L-Argininal Moiety:

The primary mechanism of inactivation for leupeptin in solution is the racemization of the C-terminal L-argininal residue. sigmaaldrich.comwashington.edu The aldehyde group can undergo epimerization, converting the active L-argininal form into the inactive D-argininal form. sigmaaldrich.com

This racemization leads to the presence of a mixture of diastereoisomers in solution. nih.gov

Consequently, HPLC analysis of leupeptin often shows multiple peaks, which can be attributed to the formation of these tautomeric isomers and diastereomers. sigmaaldrich.comnih.gov The presence of these multiple forms can complicate kinetic studies of inhibition.

The inhibitory activity of leupeptin is highly dependent on the L-configuration of the argininal residue. The D-arginal form is considered to be completely inactive. sigmaaldrich.comwashington.edu This underscores the importance of using freshly prepared leupeptin solutions for quantitative experiments to ensure a high concentration of the active L-isomer.

Condition Stability/Observation Reference
10 mM aqueous solution at 4°CStable for one week. sigmaaldrich.com
10 mM aqueous solution at -20°CStable for one month. sigmaaldrich.com
Working concentrations (10-100 µM)Stable for only a few hours. sigmaaldrich.com
In solutionUndergoes racemization of the L-argininal to the D-argininal form. sigmaaldrich.comwashington.edu
HPLC AnalysisShows multiple peaks due to tautomers and diastereoisomers. sigmaaldrich.comnih.gov

Applications and Methodologies in Academic Research

General Utility in Protein Preservation and Extraction

The primary application of leupeptin (B1674832) in a laboratory setting is the inhibition of proteolytic enzymes that are released upon cell lysis. creative-proteomics.com This ensures that the proteins of interest remain intact for subsequent analysis.

Prevention of Endogenous Proteolysis in Cell Lysates and Tissue Homogenates

When cells and tissues are disrupted during experimental procedures, endogenous proteases are released from their cellular compartments, such as lysosomes. These enzymes can rapidly degrade the proteins being studied, leading to inaccurate experimental results. Leupeptin effectively inhibits a broad range of these proteases, including trypsin, plasmin, proteinase K, and various cathepsins, thereby preserving the integrity of the protein sample. roche.comsigmaaldrich.com It is commonly added to lysis buffers used to prepare cell extracts and tissue homogenates for techniques like Western blotting and immunoprecipitation. cephamls.com

Maintenance of Protein Integrity for Downstream Biochemical Assays

The preservation of protein structure and function is critical for the success of numerous downstream biochemical assays. By preventing proteolysis, leupeptin helps ensure that proteins retain their native conformation and activity, which is essential for studies involving enzyme kinetics, protein-protein interactions, and structural analysis. ontosight.aiontosight.ai

Role in Protease Inhibitor Cocktails for Cell Lysis

To achieve broad-spectrum protection against a wide variety of proteases, leupeptin is frequently included in "protease inhibitor cocktails." cytoskeleton.combiocompare.com These cocktails are mixtures of several protease inhibitors with different specificities. For instance, a common cocktail might include leupeptin (a serine and cysteine protease inhibitor), pepstatin A (an aspartic protease inhibitor), and PMSF (a serine protease inhibitor). This comprehensive approach ensures the inhibition of multiple classes of proteases that may be present in a given sample. ubpbio.com

Table 1: Example of a Protease Inhibitor Cocktail Composition

Inhibitor Target Protease Class
Leupeptin Serine and Cysteine Proteases
Pepstatin A Aspartic Proteases
Benzamidine Serine Proteases
TAME Arginine Proteases

This table is based on a commercially available protease inhibitor cocktail. cytoskeleton.com

Research in Autophagy and Lysosomal Degradation Pathways

Leupeptin's ability to inhibit lysosomal proteases makes it a powerful tool for investigating the dynamic processes of autophagy and lysosomal degradation. ahajournals.orgmdpi.com

Blocking Autophagic Flux and Lysosomal Protein Degradation

Autophagy is a cellular process involving the delivery of cytoplasmic components to the lysosome for degradation. "Autophagic flux" refers to the rate of this degradation process. Leupeptin, by inhibiting lysosomal proteases like cathepsins, blocks the final step of the autophagic pathway – the breakdown of autolysosomal contents. ahajournals.orgtandfonline.com This inhibition leads to the accumulation of autophagosomes and autolysosomes, the vesicles that transport and contain the cellular material destined for degradation. researchgate.netnih.gov This blockade is a key experimental manipulation used to study the rate of autophagic flux. mdpi.com

Monitoring Autophagosome Accumulation and Autolysosome Formation in Research Models

By blocking their degradation, leupeptin treatment allows researchers to visualize and quantify the accumulation of autophagosomes and autolysosomes. nih.govnih.gov This is often monitored by observing the levels of specific protein markers. A key marker is Microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form, LC3-I, is converted to a lipidated form, LC3-II, which is recruited to autophagosome membranes. acs.org Inhibition of lysosomal degradation by leupeptin leads to a significant increase in the amount of LC3-II, which can be detected by Western blotting. nih.gov

Another important marker is p62/SQSTM1, a protein that binds to ubiquitinated proteins and to LC3, thereby targeting protein aggregates for autophagic degradation. vaincrealzheimer.org Under normal conditions, p62 is degraded along with the cargo within the autolysosome. When lysosomal degradation is blocked by leupeptin, p62 accumulates, providing another measure of autophagic flux. ahajournals.orgnih.gov

Table 2: Research Findings on Leupeptin's Effect on Autophagy Markers

Research Model Key Finding Effect of Leupeptin Reference
Mouse Organs Basal autophagic flux varies between organs. Leupeptin administration led to the greatest accumulation of LC3b in the liver and the lowest in the spleen. mdpi.com
Cultured Neurons Okadaic acid (OKA) was tested for its effect on autophagic flux. Blockade of autophagic flux with leupeptin and pepstatin resulted in a net increase of LC3-II and p62. vaincrealzheimer.org
Mouse Liver Investigated the turnover of LC3b. Leupeptin treatment induced the accumulation of electron-dense vesicular structures resembling engorged lysosomes and late autophagosomes. nih.gov
Primary Glia from Alzheimer's Model Mice Assessed autophagosome formation and degradation. Blocking LC3-II degradation with leupeptin revealed a substantial reduction in autophagosome formation in the model mice compared to wild-type. acs.org

This table summarizes findings from various research articles to illustrate the application of leupeptin in autophagy studies.

Quantitative Measurement of Autophagic Flux (e.g., LC3b Turnover Assays in in vivo and in vitro Systems)

Leupeptin is a crucial tool for quantifying autophagic flux, which represents the dynamic process of autophagy, from autophagosome formation to lysosomal degradation. Static measurements of autophagosome numbers can be misleading, as an accumulation could signify either increased formation or a blockage in degradation. Leupeptin, by inhibiting lysosomal proteases, allows researchers to distinguish between these possibilities. bio-rad-antibodies.comnih.gov

The core principle of the assay involves blocking the final degradation step within the autolysosome. bio-rad-antibodies.com Leupeptin inhibits cysteine and serine proteases, such as cathepsins, which are responsible for breaking down the contents of the autophagosome after it fuses with the lysosome. ebi.ac.uknih.gov This inhibition leads to the accumulation of autophagosomes and their cargo. A key marker used in these assays is Microtubule-associated protein 1A/1B-light chain 3 (LC3), specifically its lipidated form, LC3-II, which is associated with the autophagosome membrane. mdpi.com

In a typical experimental setup, cells or organisms are treated with or without leupeptin for a defined period. The amount of LC3-II is then measured, commonly by Western blot. An increase in LC3-II levels in the presence of leupeptin compared to its absence indicates that autophagosomes were being actively delivered to the lysosome for degradation. The difference in LC3-II levels between the leupeptin-treated and untreated groups represents the "autophagic flux," or the amount of LC3-II that would have been degraded during that time. bio-rad-antibodies.com

In vitro Systems: In cultured cells, leupeptin is frequently used alongside other lysosomal inhibitors like bafilomycin A1 or chloroquine (B1663885) to measure autophagic flux. bio-rad-antibodies.comresearchgate.net For instance, studies have used leupeptin to demonstrate that while a stimulus might increase LC3-II levels, co-treatment with leupeptin shows no further increase, indicating the initial rise was due to a blockage of degradation, not an induction of autophagy. researchgate.net The typical working concentration for leupeptin in cell culture is between 1 and 20 µM. bio-rad-antibodies.com

In vivo Systems: A quantitative assay using leupeptin has been developed to measure autophagic flux in live animals, such as mice. nih.govagscientific.com In these studies, leupeptin is administered, often via intraperitoneal injection, leading to the accumulation of LC3-II in various tissues. nih.govmdpi.com This method has been instrumental in characterizing basal autophagic flux across different organs, revealing, for example, that the liver has a very high rate of flux while the spleen's is much lower. nih.govagscientific.comresearchgate.net The assay's sensitivity has been validated by showing that known modulators of autophagy, like starvation (which increases flux) and refeeding (which suppresses it), produce the expected changes in leupeptin-induced LC3-II accumulation. nih.govresearchgate.net

Investigation of Substrate Accumulation (e.g., p62/SQSTM1)

Leupeptin is also vital for studying the degradation of specific autophagy substrates, most notably Sequestosome 1 (p62/SQSTM1). p62 is a cargo receptor that recognizes and binds to ubiquitinated proteins, targeting them for degradation by delivering them to the autophagosome. researchgate.netahajournals.org As p62 is itself degraded along with its cargo within the autolysosome, its cellular level is inversely correlated with autophagic activity. ahajournals.org

When autophagic flux is inhibited by leupeptin, p62 accumulates because its degradation is blocked. This accumulation can be readily detected by Western blot or immunofluorescence. nih.govresearchgate.net Therefore, measuring p62 levels in the presence and absence of leupeptin serves as a reliable surrogate for autophagic flux. ahajournals.orgnih.gov If a stimulus truly induces autophagy, p62 levels should decrease; however, if the stimulus impairs lysosomal function, p62 will accumulate. The use of leupeptin helps to clarify these scenarios.

Research has shown that leupeptin treatment leads to the accumulation of p62 in a manner that mirrors LC3-II accumulation. nih.govnih.gov In in vivo studies, leupeptin administration caused p62 to accumulate in the lysosome-enriched fractions of liver extracts, confirming that p62 is targeted for lysosomal degradation under basal conditions. nih.govresearchgate.net The inhibition of autophagy by leupeptin or other means leads to an increase in the number and size of p62-containing cytoplasmic aggregates or "bodies". tandfonline.comnih.gov This methodology is critical in fields like neurodegenerative disease research, where the clearance of toxic protein aggregates via autophagy is a key area of investigation. nih.govnih.gov

Studies on Intracellular Protein Turnover and Degradation Systems

Dissecting Lysosomal Versus Non-Lysosomal Proteolysis

Leupeptin is a cornerstone reagent for differentiating between the two major intracellular protein degradation systems: the lysosomal pathway and the non-lysosomal, ubiquitin-proteasome system (UPS). nih.gov Because leupeptin selectively inhibits lysosomal proteases (cysteine and serine proteases like cathepsins) but does not affect the proteasome, it allows researchers to parse the contribution of each system to the degradation of specific proteins. nih.govresearchgate.net

In a typical experiment to determine the degradation pathway of a protein of interest, its stability is monitored over time after inhibiting protein synthesis (e.g., with cycloheximide). researchgate.net This experiment is performed in the presence of either leupeptin or a proteasome inhibitor (like MG132). If the protein's degradation is slowed or halted by leupeptin, it indicates a primary role for the lysosomal pathway. researchgate.netnih.gov Conversely, if a proteasome inhibitor stabilizes the protein while leupeptin has no effect, the UPS is implicated. researchgate.netresearchgate.net

For example, studies have demonstrated that the degradation of certain proteins is effectively inhibited by the proteasome inhibitor MG132 but not by leupeptin, confirming their degradation via the UPS. researchgate.netresearchgate.net In other cases, lysosomal degradation has been confirmed by the ability of leupeptin to prevent the breakdown of a target protein. molbiolcell.org This pharmacological dissection is fundamental to understanding protein homeostasis.

Differentiation of Short-Lived and Long-Lived Protein Degradation Mechanisms

The two major proteolytic systems are also generally responsible for degrading different classes of proteins based on their metabolic stability. The UPS primarily degrades short-lived, regulatory proteins and misfolded proteins from the cytoplasm and nucleus. In contrast, the lysosomal system, particularly through macroautophagy, is largely responsible for the bulk turnover of long-lived proteins and entire organelles. nih.govresearchgate.net

Interplay with the Ubiquitin-Proteasome System in Research Contexts

While distinct, the lysosomal and proteasomal systems are interconnected and can exhibit compensatory regulation. Leupeptin is often used in conjunction with proteasome inhibitors to investigate this crosstalk. When one pathway is inhibited, the other may be upregulated to compensate and maintain cellular proteostasis.

For instance, in multiple myeloma cells, which are highly dependent on the proteasome for survival, the combined use of the proteasome inhibitor bortezomib (B1684674) and the lysosomal inhibitor leupeptin resulted in a dramatic accumulation of ubiquitinated proteins, far greater than with either inhibitor alone. tandfonline.com This suggests that when the proteasome is stressed, the cell relies on autophagy (the pathway inhibited by leupeptin) as a compensatory clearance mechanism. tandfonline.com

Furthermore, research has shown that the proteasome itself can be a substrate for autophagy, a process termed "proteaphagy". pnas.org Studies using leupeptin have demonstrated that under conditions like nutrient starvation, proteasomes accumulate in lysosomes, indicating they are being degraded via the autophagic pathway. pnas.org This highlights a direct regulatory link where one degradation system can control the levels of the other, a process that can be elucidated using inhibitors like leupeptin.

Enzyme Kinetics and Protease Activity Characterization

Leupeptin, as a potent, reversible, and competitive transition-state inhibitor of a specific subset of proteases, is a valuable tool in enzymology. ebi.ac.uknih.gov It primarily targets serine and cysteine proteases. ebi.ac.uk Its ability to selectively block the activity of these enzymes allows for their characterization within complex biological mixtures and for the study of their kinetic properties.

Leupeptin exists in an equilibrium of three forms in aqueous solution: a hydrate, a cyclic carbinolamine, and a small percentage of the active aldehyde form. nih.gov The slow conversion between these forms explains the lag phase often observed in the inhibition of enzymes like cathepsin B and papain. nih.gov

The inhibitory potency of leupeptin is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a stronger inhibition. Leupeptin exhibits potent inhibition against several key proteases.

Table 1: Inhibition Constants (Ki) of Leupeptin for Various Proteases

Protease Ki Value Reference
Cathepsin B 4.1 nM - 7 nM ebi.ac.ukapexbt.com
Trypsin 3.5 nM ebi.ac.uk
Plasmin 3.4 nM ebi.ac.uk
Calpain 72 nM apexbt.com

This table is interactive. Click on the headers to sort.

By inhibiting specific proteases, leupeptin helps researchers to identify the enzymes responsible for particular proteolytic events and to study the consequences of their inhibition. For example, in cell lysates, adding leupeptin can prevent the degradation of a protein of interest, thereby implicating a leupeptin-sensitive protease (like a calpain or cathepsin) in its processing. ebi.ac.uk

Determination of Inhibition Constants (Ki)

Leupeptin is recognized as a reversible, competitive, and tight-binding inhibitor of several protease classes, including serine, cysteine, and threonine proteases. ebi.ac.ukwikipedia.orgnih.gov The determination of its inhibition constant (Ki) is crucial for quantifying its potency against specific enzymes. The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme.

The mechanism of inhibition often involves a two-step process. Initially, a non-covalent enzyme-inhibitor complex is formed, which is then followed by the formation of a more stable, covalent hemiacetal adduct between the aldehyde group of leupeptin and the active site serine or cysteine residue of the protease. oup.comsigmaaldrich.com

In aqueous solutions, leupeptin exists in equilibrium between its active aldehyde form and inactive hydrated and cyclic carbinolamine forms. nih.gov The low equilibrium concentration of the active aldehyde form can result in a lag phase during inhibition assays, which needs to be accounted for when determining kinetic parameters. nih.gov

Spectrophotometric and fluorometric assays using chromogenic or fluorogenic substrates are common methods to monitor enzyme activity in the presence of leupeptin. researchgate.net These assays allow for the calculation of Ki by measuring the reduction in the rate of substrate hydrolysis at various inhibitor concentrations.

Table 1: Experimentally Determined Ki Values of Leupeptin for Various Proteases

Enzyme Source Ki Value
Trypsin Bovine 3.5 nM ebi.ac.ukwikipedia.org, 35 nM apexbt.combiocrick.comglpbio.com, 0.13 nM apexbt.com
Plasmin Human 3.4 nM ebi.ac.ukwikipedia.org, 3.4 µM apexbt.combiocrick.comglpbio.com
Cathepsin B Bovine Spleen 4.1 nM ebi.ac.ukwikipedia.org, 6 nM apexbt.combiocrick.comglpbio.com
Cathepsin B Human 7 x 10⁻⁹ M portlandpress.com
Calpain Recombinant Human 72 nM apexbt.combiocrick.comglpbio.com
Kallikrein Porcine Inhibited ebi.ac.ukwikipedia.org
Papain Inhibited ebi.ac.ukwikipedia.org
Endoproteinase Lys-C Inhibited ebi.ac.ukwikipedia.org

This table presents a selection of reported Ki values. Note that values can vary depending on the experimental conditions, such as pH, temperature, and the specific assay used.

Impact on Enzyme Specificity and Substrate Utilization

Leupeptin's primary mode of action is as a competitive inhibitor, meaning it directly competes with the substrate for binding to the enzyme's active site. ebi.ac.ukwikipedia.org This competition effectively reduces the enzyme's ability to process its natural substrates. The specificity of leupeptin is largely attributed to its Leu-Leu-Argininal sequence, which is recognized by proteases that cleave after basic amino acid residues. nih.gov

By occupying the active site, leupeptin can significantly alter the apparent substrate specificity of a protease. For instance, in a complex mixture of proteins, the presence of leupeptin will preferentially inhibit susceptible proteases, thereby allowing other, non-susceptible proteases to act on their substrates without interference. This is a common application in cell lysis buffers, where leupeptin is used to prevent the degradation of target proteins by released lysosomal proteases. wikipedia.org

The interaction of leupeptin with the enzyme's active site can provide insights into the enzyme's substrate binding pockets (subsites). As a tripeptide, leupeptin occupies the S1, S2, and S3 subsites of the protease, offering a model for how the enzyme interacts with the N-terminal portion of a substrate. researchgate.net This information is valuable for designing more specific inhibitors or for understanding the molecular basis of an enzyme's substrate preference.

While leupeptin is a broad-spectrum inhibitor of certain protease classes, it does not inhibit all proteases. For example, it is known to not inhibit α-chymotrypsin, thrombin, pepsin, cathepsin D, or elastase. ebi.ac.ukwikipedia.orgsigmaaldrich.com This differential inhibition allows researchers to dissect complex proteolytic pathways by selectively blocking certain enzymatic activities while leaving others intact.

Investigation of Cellular Processes and Pathways in Model Systems

Modulation of Protein Trafficking and Receptor Recycling (e.g., FGFR1)

Leupeptin has been utilized as a tool to investigate the intracellular trafficking and fate of proteins, particularly receptors. One notable example is its effect on the Fibroblast Growth Factor Receptor 1 (FGFR1). Following ligand-induced activation, FGFR1 is typically endocytosed and targeted for degradation in lysosomes. nih.gov

Studies have shown that leupeptin, by inhibiting lysosomal proteases, prevents the degradation of FGFR1. nih.gov This inhibition of degradation leads to an increased colocalization of FGFR1 with lysosomes. nih.gov Furthermore, research has demonstrated that leupeptin can enhance the localization of FGFR1 to the cell surface. nih.gov This is achieved by promoting the recycling of the receptor back to the plasma membrane, an effect that can be nullified by the recycling inhibitor monensin. nih.gov

In adult sensory neurons, this leupeptin-induced increase in FGFR1 recycling and surface expression has been linked to the promotion of elongative axon growth. nih.govd-nb.info This suggests that the intracellular sorting of receptors, whether towards degradation or recycling, can have significant functional consequences. However, the effect of leupeptin on receptor recycling may be cell-type specific, as similar effects on FGFR1 recycling were not observed in U373 glioma cells. uibk.ac.atresearchgate.net

The differential sorting of FGF receptors is a key aspect of their signaling. While FGFR1, FGFR2, and FGFR3 are primarily sorted for degradation, FGFR4 is predominantly recycled. biologists.com Leupeptin treatment can be used to probe these pathways; for instance, in cells expressing FGFR1-3, leupeptin causes the accumulation of the FGF1 ligand in late endosomes/lysosomes. biologists.com

Effects on Lysosomal Morphology and Function in Cultured Cells

As a lysosomal inhibitor, leupeptin directly impacts the morphology and function of lysosomes in cultured cells. Treatment of cells with leupeptin leads to an accumulation of undigested material within the lysosomal compartment. This can result in an increase in the size and number of lysosomes. nih.gov

In porcine trabecular meshwork cells, leupeptin treatment resulted in a significant increase in lysosomal content and a slight increase in autofluorescence. nih.gov Electron microscopy revealed an increase in the number of cytoplasmic figures containing electron-dense material, characteristic of secondary lysosomes. nih.gov

Studies have also shown that leupeptin can induce the accumulation of electron-dense vesicle structures within cells. glpbio.com In some cell types, this disruption of lysosomal function can lead to an increase in the protein levels of certain cathepsins, likely as a compensatory response to the diminished degradative capacity. nih.gov

Role in Apoptosis Research in Cell and Animal Models (e.g., Motor Neuron Survival, Nucleosome Degradation)

Leupeptin has been employed in apoptosis research to investigate the roles of specific proteases in programmed cell death. It has been shown to protect motor neurons from apoptosis and enhance muscle function following nerve injury, suggesting a neurotrophic action. cephamls.com

In studies of apoptotic cell clearance, leupeptin has been used to probe the degradation of nucleosomes by macrophages. When apoptotic cells are engulfed by macrophages, their nucleosomal DNA is degraded within the lysosomes. Research has shown that leupeptin can partially inhibit the degradation of both nucleosomal DNA fragments and core histones in a lysosome-rich fraction. aai.org This suggests the involvement of leupeptin-sensitive proteases, such as cathepsins, in the breakdown of engulfed apoptotic material. aai.org The combination of leupeptin with other protease inhibitors, like pepstatin A, can have a more pronounced inhibitory effect on this process. aai.org

Furthermore, leupeptin has been used to study the interplay between autophagy and apoptosis. In a mouse model of Alzheimer's disease, the administration of leupeptin promoted the accumulation of autophagic vacuoles containing activated caspase-3 in the axons of neurons. nih.gov This finding implies that this pro-apoptotic factor is normally degraded through autophagy. The leupeptin-induced impairment of autophagy led to an increased number of apoptotic neurons, highlighting the crucial role of autophagy in neuronal survival. nih.gov

Contribution to Neurodegenerative Disease Models (e.g., Protein Aggregation, Axonal Dystrophy, Proteopathy Models)

Leupeptin is a valuable tool in the study of neurodegenerative diseases, which are often characterized by the accumulation of misfolded proteins and defects in cellular clearance pathways. By inhibiting lysosomal proteolysis, leupeptin can be used to mimic certain aspects of these diseases in cell and animal models.

A key feature of many neurodegenerative disorders, including Alzheimer's disease, is the presence of dystrophic neurites, which are axonal swellings filled with autophagic vacuoles and other organelles. Studies have shown that inhibiting lysosomal function with leupeptin in cultured neurons can induce the formation of axonal dystrophies that are remarkably similar in composition to those found in Alzheimer's disease models. nih.govjneurosci.org These leupeptin-induced swellings accumulate autophagic vacuoles (positive for LC3), late endosomes (positive for Rab7), and lysosomes. nih.govresearchgate.net

Crucially, this effect is selective for degradative organelles. The transport of other organelles, such as mitochondria, is not affected by leupeptin treatment, indicating that the general axonal transport machinery remains functional. nih.govnih.gov This selective disruption of the transport of degradative organelles points to a specific mechanism linking lysosomal dysfunction to axonal pathology. The restoration of lysosomal proteolysis, by removing leupeptin, can reverse the transport defects and clear the accumulated autophagic substrates, leading to the resolution of the axonal dystrophy. nih.govjneurosci.org

These findings support the model that impaired lysosomal proteolysis can be a primary cause of the selective transport deficits and the characteristic neuritic dystrophy seen in proteinopathies like Alzheimer's disease. nih.gov Leupeptin, therefore, serves as an important experimental tool to probe the mechanisms underlying these pathological changes and to explore potential therapeutic strategies aimed at enhancing cellular clearance pathways.

Studies on Cell Signaling Pathways Influenced by Protease Activity

Leupeptin, a reversible inhibitor of serine and cysteine proteases, is a valuable tool for investigating cell signaling pathways where proteolysis is a key regulatory event. cephamls.comserva.de Its ability to prevent the degradation of specific proteins allows researchers to study transient signaling molecules.

A primary research area is apoptosis, or programmed cell death. The caspase family of cysteine proteases is central to this process. Leupeptin can inhibit certain caspases, thereby blocking the apoptotic signaling cascade. mdpi.com For instance, it can prevent the cleavage of pro-caspase-3 into its active form, a critical step in apoptosis. mdpi.com This allows for the examination of upstream signaling events without triggering cell death.

Leupeptin is also instrumental in studying the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The activation of NF-κB is regulated by the degradation of its inhibitor, IκBα, a process mediated by the proteasome. Leupeptin can help stabilize IκBα, thus inhibiting NF-κB activation and allowing for detailed analysis of the upstream events that target IκBα for degradation.

Furthermore, leupeptin is utilized in studies of receptor tyrosine kinase (RTK) signaling. nih.govpnas.org The downregulation of activated RTKs often involves their degradation in lysosomes by proteases like cathepsins. nih.gov By inhibiting these proteases, leupeptin can prolong the signaling from activated RTKs, such as the epidermal growth factor receptor (EGFR), enabling a more thorough investigation of downstream signaling pathways like the MAPK/ERK pathway. nih.govphysiology.org Research has shown that leupeptin treatment can lead to the accumulation of activated EGFR, facilitating the study of its interactions. nih.govphysiology.org

Signaling PathwayKey Protease Target(s)Effect of LeupeptinResearch Finding
Apoptosis Caspases (cysteine proteases)Inhibition of caspase activationPrevents the cleavage of pro-caspase-3, thereby blocking the apoptotic cascade. mdpi.com
NF-κB Signaling Proteasome-associated proteasesStabilization of IκBαInhibits the degradation of IκBα, which in turn prevents the activation of NF-κB.
Receptor Tyrosine Kinase (RTK) Signaling Lysosomal cathepsins (cysteine proteases)Inhibition of lysosomal degradation of RTKsProlongs signaling from activated receptors like EGFR, allowing for a more detailed analysis of downstream pathways. nih.govphysiology.org
Autophagy Autophagy-related proteases (e.g., Atg4)Inhibition of autophagosome formation and maturationBlocks the processing of key autophagy proteins, enabling the study of autophagy induction. cellsignal.com

Advanced Methodologies in Proteomics and Protein Analysis

The integrity of protein samples is crucial for obtaining reliable data in proteomics and protein analysis. Leupeptin is a common component of protease inhibitor cocktails used to prevent protein degradation during experiments. researchgate.netnih.govcreative-proteomics.com

Use in Sample Preparation for Immunoprecipitation, Western Blotting, and Chromatin Immunoprecipitation (ChIP)

In techniques like immunoprecipitation (IP), Western blotting, and chromatin immunoprecipitation (ChIP), preserving the target protein's native state and quantity is essential. cephamls.com During cell lysis, endogenous proteases are released and can rapidly degrade target proteins. nih.gov

Immunoprecipitation (IP): In IP, the goal is to isolate a specific protein. biolegend.com Leupeptin is added to the lysis buffer to inhibit proteases that could degrade the target protein or the antibody, ensuring the recovery of intact proteins and their binding partners. cephamls.comrockland.comprotocols.io

Western Blotting: This technique detects specific proteins. cellsignal.com Leupeptin in the sample preparation buffer prevents protein degradation, ensuring accurate detection and quantification. cephamls.com Without it, proteolysis can create multiple lower molecular weight bands, complicating results. cellsignal.com

Chromatin Immunoprecipitation (ChIP): ChIP is used to study protein-DNA interactions. abcam.comresearchgate.net Leupeptin is included in lysis and wash buffers to protect DNA-binding proteins from degradation by released proteases, which is critical for accurate results. cephamls.comabcam.comberkeley.eduepicypher.com

Considerations for Protein Stability in Mass Spectrometry-Based Proteomics

Mass spectrometry (MS)-based proteomics identifies and quantifies thousands of proteins. researchgate.net The quality of this data relies heavily on sample protein integrity. nih.gov

Leupeptin is frequently included in lysis buffers for MS-based proteomics to prevent protein degradation before digestion with a specific protease like trypsin. researchgate.netcreative-proteomics.com By inhibiting endogenous serine and cysteine proteases, leupeptin ensures that the peptides detected are from the intended enzymatic digestion, leading to more accurate protein identification. serva.de

However, leupeptin itself can be detected by the mass spectrometer and may interfere with the detection of co-eluting peptides of a similar mass. acs.org Therefore, its concentration should be optimized, and its removal before MS analysis is often recommended. creative-proteomics.com

Potential Interference in Protein Quantification Assays (e.g., Lowry Method)

While essential for preventing protein degradation, protease inhibitors such as leupeptin can interfere with some protein quantification assays. sigmaaldrich.com The Lowry method is a colorimetric assay that can be affected. cephamls.comcosmobiousa.com

Comparative Research and Synergistic Approaches with Other Inhibitors

Comparative Analysis of Leupeptin(mix) with Other Protease Inhibitors

A comparative understanding of Leupeptin(mix) against other well-known protease inhibitors is crucial for selecting the appropriate tool for a specific research question. Key comparators include E-64d, Pepstatin A, Chymostatin, Antipain, Lactacystin, and Bestatin.

Leupeptin(mix) is recognized for its ability to inhibit a range of serine and cysteine proteases. scbt.comebi.ac.ukcreative-proteomics.com It effectively targets enzymes such as trypsin, plasmin, kallikrein, papain, and cathepsin B. ebi.ac.ukwikipedia.orgsigmaaldrich.cnsigmaaldrich.com However, it does not inhibit proteases like α-chymotrypsin or thrombin. ebi.ac.ukwikipedia.org This broad-spectrum activity against certain protease classes makes it a versatile inhibitor in many experimental settings. wikipedia.orgsigmaaldrich.com

In contrast, other inhibitors exhibit more targeted specificities. E-64 and its derivatives are highly selective and irreversible inhibitors of cysteine proteases. scbt.comcreative-proteomics.comnih.gov Pepstatin A is a specific inhibitor of aspartic proteases, including pepsin and cathepsins D and E. scbt.comnih.gov Chymostatin primarily targets chymotrypsin-like serine proteases but also shows activity against some cysteine proteases. scbt.comresearchgate.net Antipain has a narrower spectrum, inhibiting trypsin and certain cysteine proteases like papain. researchgate.net Bestatin is known as an inhibitor of various aminopeptidases. creative-proteomics.comgbiosciences.comscience.gov Lactacystin, while inhibiting some cathepsins, is most notably a potent and specific inhibitor of the proteasome complex. scbt.com

This differential specificity allows researchers to selectively block certain proteolytic activities. For instance, using Leupeptin (B1674832) and E-64 together can ensure a more complete blockade of cysteine protease activity, while the addition of Pepstatin A can extend this inhibition to aspartic proteases.

Interactive Data Table: Inhibitory Spectra of Various Protease Inhibitors

InhibitorPrimary Protease Class(es) InhibitedKey Target EnzymesNotable Enzymes Not Inhibited
Leupeptin(mix) Serine, Cysteine, Threonine ebi.ac.ukwikipedia.orgTrypsin, Plasmin, Papain, Cathepsin B, Kallikrein wikipedia.orgsigmaaldrich.comα-Chymotrypsin, Thrombin, Pepsin, Elastase ebi.ac.ukwikipedia.orgsigmaaldrich.com
E-64d Cysteine creative-proteomics.comnih.govPapain, Cathepsins B, L, H scbt.comcreative-proteomics.comSerine, Aspartic, and Metalloproteases
Pepstatin A Aspartic scbt.comnih.govPepsin, Renin, Cathepsins D and E nih.govSerine, Cysteine, and Metalloproteases
Chymostatin Serine, Cysteine scbt.comresearchgate.netChymotrypsin, Papain, some Cathepsins scbt.comresearchgate.netTrypsin, Thrombin
Antipain Serine, Cysteine researchgate.netTrypsin, Papain researchgate.netChymotrypsin
Lactacystin Threonine (Proteasome) scbt.com20S Proteasome, Cathepsin A scbt.comMost other protease classes
Bestatin Aminopeptidases (Metallo) creative-proteomics.comgbiosciences.comLeucine aminopeptidase (B13392206), Aminopeptidase B science.govEndoproteases (e.g., Trypsin, Pepsin)

The mechanisms by which these inhibitors function are as diverse as their specificities. Leupeptin(mix) acts as a reversible, competitive transition-state inhibitor. ebi.ac.ukwikipedia.orgscbt.com Its C-terminal aldehyde group is key to its function, forming a covalent hemiacetal adduct with the hydroxyl group of the serine residue in the active site of the target protease. sigmaaldrich.cnsigmaaldrich.com

In contrast, E-64 is an irreversible inhibitor. scbt.comcreative-proteomics.com It forms a stable, covalent thioether bond with the active site cysteine residue of its target enzymes, leading to permanent inactivation. scbt.com Pepstatin A is a reversible inhibitor, but it binds very tightly to the active site of aspartic proteases. cytoskeleton.com Chymostatin also acts as a reversible inhibitor of serine proteases. scbt.com Lactacystin functions as an irreversible inhibitor of the proteasome by acylating the active-site threonine residue of the β-subunits. scbt.com Bestatin typically exhibits non-competitive inhibition against enzymes like cruzain. researchgate.net

These distinct kinetic profiles are critical for experimental design. A reversible inhibitor like Leupeptin(mix) might be preferred when transient inhibition is desired, as its effects can be overcome by an excess of substrate or removed by dialysis. ebi.ac.ukwikipedia.orgsigmaaldrich.cn Conversely, an irreversible inhibitor like E-64 is suitable for applications requiring a complete and lasting shutdown of specific protease activity.

Interactive Data Table: Mechanisms and Kinetics of Protease Inhibitors

InhibitorMechanism of ActionKinetic ProfileKey Structural Feature
Leupeptin(mix) Forms a covalent hemiacetal adduct with active site serine. sigmaaldrich.cnsigmaaldrich.comReversible, Competitive, Transition-state ebi.ac.ukwikipedia.orgscbt.comC-terminal argininal (B8454810) (aldehyde) group ebi.ac.uksigmaaldrich.cn
E-64d Forms a covalent thioether bond with active site cysteine. scbt.comIrreversible scbt.comcreative-proteomics.comEpoxysuccinyl group researchgate.net
Pepstatin A Tightly binds the active site of aspartic proteases.Reversible cytoskeleton.comStatine residue
Chymostatin Interacts non-covalently with the active site. scbt.comReversible scbt.comPeptidyl aldehyde
Antipain Binds to the active site.ReversiblePeptidyl aldehyde
Lactacystin Covalently modifies the active site threonine of the proteasome. scbt.comIrreversibleβ-lactone ring scbt.com
Bestatin Binds to the enzyme, often at a site other than the substrate-binding site.Typically Non-competitive researchgate.netα-hydroxy-β-amino acid structure

Differential Inhibitory Spectra and Specificities

Combined Use of Leupeptin(mix) with Other Inhibitors to Elucidate Complex Biological Pathways

The strategic combination of Leupeptin(mix) with other types of inhibitors is a powerful method for investigating complex cellular processes, particularly autophagy. Autophagy is a catabolic pathway involving the degradation of cellular components within lysosomes. To study the rate of this process, known as autophagic flux, researchers often block the final degradation step. mdpi.comnih.gov

This is commonly achieved by using a combination of inhibitors. Leupeptin, along with E-64d, is used to inhibit the cysteine proteases (cathepsins) responsible for breaking down the cargo inside the autolysosome. nih.govmdpi.comnih.gov To ensure a more complete blockade, these protease inhibitors are often paired with lysosomal pH modulators like bafilomycin A1, chloroquine (B1663885), or ammonium (B1175870) chloride (NH₄Cl). mdpi.comnih.gov These agents raise the pH of the lysosome, which inactivates the pH-dependent lysosomal hydrolases. mdpi.com

By treating cells with this combination of inhibitors, autophagosomes and their contents, such as the marker protein LC3-II, accumulate because their degradation is blocked. mdpi.comnih.gov Comparing the amount of LC3-II in inhibitor-treated cells versus untreated cells allows for a quantitative measurement of autophagic flux. nih.gov For example, studies have used a cocktail of leupeptin and NH₄Cl to demonstrate a blockage of autophagosome clearance in models of Parkinson's disease. frontiersin.org This synergistic approach provides more definitive information on the dynamics of autophagy than using a single inhibitor alone.

Development of Comprehensive Inhibitor Cocktails for Specific Research Applications

To prevent unwanted protein degradation by endogenous proteases released during cell lysis, researchers commonly use pre-mixed "cocktails" of multiple protease inhibitors. biocompare.combitesizebio.com Leupeptin(mix) is a staple ingredient in many commercially available and laboratory-prepared protease inhibitor cocktails due to its efficacy against common serine and cysteine proteases. gbiosciences.comcellsignal.comgbiosciences.com

These cocktails are designed to provide broad-spectrum protection by targeting multiple classes of proteases simultaneously. biocompare.combitesizebio.comgbiosciences.com A typical general-use cocktail for mammalian cells might contain AEBSF (a serine protease inhibitor), Aprotinin (a serine protease inhibitor), Bestatin (an aminopeptidase inhibitor), E-64 (a cysteine protease inhibitor), Leupeptin (a serine/cysteine protease inhibitor), and Pepstatin A (an aspartic protease inhibitor). bitesizebio.comcellsignal.com Often, a chelating agent like EDTA is included or provided separately to inhibit metalloproteases, which require metal ions for their activity. gbiosciences.combitesizebio.com

Specialized cocktails are also developed for specific applications or organisms. For instance, cocktails for plant or bacterial extracts may have different compositions to target the specific proteases prevalent in those organisms. gbiosciences.com The inclusion of Leupeptin in these formulations underscores its importance as a reliable, broad-range inhibitor essential for preserving protein integrity during a wide variety of biochemical and molecular biology experiments. gbiosciences.comsigmaaldrich.com

Future Directions and Emerging Research Frontiers

Advanced Strategies for Probing Protease-Mediated Biological Processes

The development of sophisticated chemical probes is a key area for advancing our understanding of protease function. Activity-based probes (ABPs) are small molecules that covalently bind to the active site of enzymes, allowing for their detection and identification in complex biological samples. pnas.orgoup.com While Leupeptin (B1674832) itself is a reversible inhibitor, its core structure can be adapted to create irreversible, activity-based probes. mdpi.comnih.gov These probes often incorporate a reactive "warhead" that forms a stable covalent bond with the catalytic residue of the target protease, along with a reporter tag (like biotin (B1667282) or a fluorophore) for visualization and purification. pnas.orgoup.com

Future research will likely focus on designing more specific ABPs based on the Leupeptin scaffold. This could involve modifying the peptide sequence to enhance affinity for particular proteases or protease subfamilies. nih.gov The goal is to move beyond broad-spectrum inhibition to develop tools that can dissect the roles of individual proteases within complex biological pathways like apoptosis, immune responses, and tissue remodeling. nih.govnih.gov For instance, the development of probes that can differentiate between closely related cathepsins would be a significant step forward.

Furthermore, the integration of these advanced probes with cutting-edge analytical techniques such as mass spectrometry-based proteomics will enable a more comprehensive profiling of protease activity in various physiological and pathological states. nih.govacs.org This approach, often termed "activity-based protein profiling" (ABPP), allows for a dynamic view of the "degradome"—the complete set of active proteases in a cell or organism at a specific time. nih.gov

Novel Applications of Leupeptin(mix) and its Analogs in Mechanistic Studies

The synthesis of Leupeptin analogs is a burgeoning field with the potential to yield inhibitors with tailored properties. nih.govnih.govdiva-portal.org Researchers are exploring modifications to the N-terminal acetyl group and the C-terminal argininal (B8454810) residue to enhance specificity, stability, and cell permeability. nih.govdiva-portal.org For example, replacing the N-terminal acetyl group with a 6-aminohexanoyl group facilitates conjugation to nanoparticles or beads, opening up possibilities for targeted delivery and novel therapeutic strategies. nih.govdiva-portal.org

One promising area of investigation is the development of Leupeptin analogs with altered inhibitory profiles. By substituting the amino acids in the peptide backbone, it is possible to shift the inhibitor's preference from one protease to another. nih.gov For instance, modifications at the P2 and P3 positions have been shown to significantly alter the inhibitory activity against enzymes like trypsin, plasmin, and kallikrein. nih.gov This allows for the creation of a toolbox of inhibitors that can be used to dissect the specific functions of different proteases in complex biological processes.

Moreover, the unique biosynthetic pathway of Leupeptin, involving non-ribosomal peptide synthetases (NRPS), presents opportunities for synthetic biology approaches. google.com By manipulating the genes involved in its synthesis, it may be possible to produce novel analogs with enhanced or entirely new properties. google.com This could lead to the development of highly specific inhibitors for therapeutic applications or as research tools for mechanistic studies.

Integration with High-Throughput Screening and Advanced Imaging Technologies in Research Models

The integration of Leupeptin and its analogs into high-throughput screening (HTS) platforms is accelerating the discovery of new protease inhibitors. thermofisher.comnih.govbiorxiv.org HTS assays, often based on fluorescence resonance energy transfer (FRET), allow for the rapid screening of large compound libraries to identify molecules that modulate protease activity. biorxiv.orgresearchgate.net Leupeptin is frequently used as a positive control in these screens due to its well-characterized inhibitory activity. nih.govaai.orgresearchgate.net

Advanced imaging techniques are also being combined with Leupeptin to visualize protease activity in real-time within living cells and tissues. aai.orgresearchgate.netannualreviews.org The use of fluorescently-labeled Leupeptin analogs or activity-based probes derived from its structure allows for the spatiotemporal tracking of protease activity. pnas.org This is particularly valuable in the context of complex three-dimensional (3D) cell culture models like organoids and spheroids, which more accurately mimic the in vivo environment. sci-hub.seleica-microsystems.comthermofisher.com Imaging these 3D structures presents challenges due to their thickness and opacity, but advancements in microscopy, such as confocal and multiphoton microscopy, combined with tissue clearing techniques, are enabling deeper and more detailed visualization. leica-microsystems.combiocompare.com

The application of these integrated approaches in research models, such as organoids derived from human pluripotent stem cells, holds immense promise for studying disease progression and testing the efficacy of novel therapeutic agents. nih.gov For example, Leupeptin has been used in studies of cardiac organoids to investigate the role of proteases in cardiac pathogenesis. agscientific.com

Systems Biology Approaches to Understanding Protease Networks and Inhibition

A systems biology perspective is crucial for understanding the complex interplay of proteases in what is often referred to as the "protease web". nih.govnih.gov Proteases rarely act in isolation; they participate in intricate networks and cascades that regulate a vast array of cellular processes. nih.gov Leupeptin, as a broad-spectrum inhibitor, can be used to perturb these networks, and the resulting changes can be analyzed using "omics" technologies like proteomics and transcriptomics. acs.orgresearchgate.netplos.org

By combining experimental data from Leupeptin inhibition studies with computational modeling, researchers can begin to map the connections within protease networks and identify key regulatory nodes. nih.govstanford.edu This approach can help to elucidate how the inhibition of one or more proteases by Leupeptin propagates through the network to produce a particular biological outcome.

N-terminomics, a specialized proteomic technique that enriches for the N-terminal peptides of proteins, is particularly powerful in this context. acs.org By identifying the neo-N-termini generated by protease cleavage, it is possible to identify the direct substrates of specific proteases and reconstruct proteolytic pathways. acs.org The use of Leupeptin in conjunction with N-terminomics can help to validate these pathways and understand the consequences of their inhibition. acs.org Ultimately, these systems-level approaches will provide a more holistic understanding of the roles of proteases in health and disease and will guide the development of more effective and specific therapeutic interventions. nih.gov

Table of Research Findings on Leupeptin(mix) and its Analogs

Research Area Key Finding Relevant Compound(s) Citation(s)
Advanced Probing Leupeptin's structure can be modified to create irreversible activity-based probes for studying protease function. Leupeptin-derived ABPs mdpi.comnih.gov
Analog Synthesis Modification of the N-terminal acetyl group allows for conjugation to nanoparticles. 6-aminohexanoic acid–Phe–Leu–Arg–COOH, 6-aminohexanoic acid–Leu–Leu–Arg–COOH nih.govdiva-portal.org
Analog Synthesis Altering P2 and P3 amino acids in Leupeptin analogs changes their inhibitory specificity against trypsin, plasmin, and kallikrein. (Benzyloxycarbonyl)-L-leucyl-L-leucyl-L-argininal, (Benzyloxycarbonyl)-L-leucyl-L-leucyl-L-lysinal, (Benzyloxycarbonyl)-L-leucyl-L-leucyl-L-ornithinal nih.gov
High-Throughput Screening Leupeptin is used as a control inhibitor in FRET-based high-throughput screens for viral protease inhibitors. Leupeptin nih.govbiorxiv.org
Advanced Imaging Leupeptin is used as a control to study protease activity in live cells using fluorescent substrates and flow cytometry. Leupeptin aai.orgresearchgate.net
Systems Biology Leupeptin treatment in proteomics studies helps to identify proteins undergoing lysosomal degradation. Leupeptin plos.org

| Antiviral Research | Leupeptin inhibits the main protease (Mpro) of SARS-CoV-2 in vitro. | Leupeptin | ebi.ac.uknih.gov |

Table of Compound Names

Compound Name
Leupeptin(mix)
N-acetyl-L-leucyl-L-leucyl-L-argininal
Trypsin
Plasmin
Calpain
Papain
Cathepsin B
Cathepsin H
Cathepsin L
Pepsin
Cathepsin A
Cathepsin D
Thrombin
α-chymotrypsin
6-aminohexanoic acid–Phe–Leu–Arg–COOH
6-aminohexanoic acid–Leu–Leu–Arg–COOH
(Benzyloxycarbonyl)-L-leucyl-L-leucyl-L-argininal
(Benzyloxycarbonyl)-L-leucyl-L-leucyl-L-lysinal
(Benzyloxycarbonyl)-L-leucyl-L-leucyl-L-ornithinal
Kallikrein
SARS-CoV-2 main protease (Mpro)
Aprotinin
Bestatin
PMSF
AEBSF
E-64
Sodium orthovanadate
Sodium fluoride
Pepstatin A
Chymostatin
MG132
MG115
Antipin
LVK-cho
DCG-04
MV151
IS4
U-Omp19
Cystatin C
Casein BODIPY
OVADQ
(CBZ-Phe-Arg)2
LysoTracker Red DND-99
Ebselen
Hesperetin
Lopinavir
Remdesivir
GC376
DTNB
Thiolstatin
Bacithrocins
Antipain
BBP
pTyr
JJB70
JJB111
SUMO-AMC
SUMO-VS
NEM
DTT
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
Microtubule-associated proteins 1A/1B light chain 3B
Heptafluorobutyric acid
Ammonium (B1175870) formate

Q & A

Q. How does Leupeptin(mix) function as a protease inhibitor in cell lysate preparation, and what are the key methodological considerations for its use?

Leupeptin(mix) inhibits serine, cysteine, and threonine proteases by forming reversible complexes with their active sites. Key considerations include:

  • Storage and Stability : Prepare fresh solutions in distilled water or buffer (pH 7.0–8.0) to avoid degradation; store aliquots at –20°C .
  • Compatibility : Verify compatibility with other reagents (e.g., EDTA, PMSF) to prevent interference with downstream assays .
  • Concentration Optimization : Pilot studies using dose-response curves (e.g., 1–20 µM) are critical to balance inhibition efficacy and cytotoxicity .

Q. What are the recommended concentrations of Leupeptin(mix) for preventing protein degradation in different experimental models?

  • Mammalian Cell Lysates : 10–20 µM, adjusted based on protease abundance (e.g., higher concentrations for tissues with high cathepsin activity) .
  • Plant Tissues : 5–10 µM, as plant proteases (e.g., papain-like enzymes) may exhibit differential sensitivity .
  • Validation : Include negative controls (e.g., lysates without Leupeptin(mix)) and monitor degradation via Western blot .

Q. How should researchers validate the efficacy of Leupeptin(mix) in their specific experimental systems?

  • Protease Activity Assays : Use fluorogenic substrates (e.g., Z-FR-AMC for cysteine proteases) to quantify residual activity post-treatment .
  • Protein Stability Metrics : Compare protein yields (e.g., via Bradford assay) and integrity (e.g., SDS-PAGE) between treated and untreated samples .
  • Reprodubility Checks : Document batch-to-batch variability and cross-validate with alternative inhibitors (e.g., E-64) .

Advanced Research Questions

Q. How can conflicting results regarding Leupeptin(mix)'s inhibitory efficiency across studies be systematically analyzed and resolved?

  • Meta-Analysis Framework : Compile data on variables such as pH, temperature, and tissue specificity to identify confounding factors .
  • Mechanistic Studies : Use kinetic assays (e.g., IC50 determinations) to assess whether discrepancies arise from competitive vs. non-competitive inhibition modes .
  • Cross-Lab Validation : Collaborate to replicate experiments under standardized protocols, addressing variability in sample preparation .

Q. What strategies are effective in integrating Leupeptin(mix) with other protease inhibitors without compromising experimental outcomes?

  • Sequential Inhibition : Apply Leupeptin(mix) after metal-dependent inhibitors (e.g., EDTA) to avoid chelation-related inactivation .
  • Cocktail Optimization : Use factorial design experiments to test combinations (e.g., Leupeptin + Aprotinin + Pepstatin A) and assess additive/synergistic effects .
  • Compatibility Screening : Pre-screen inhibitor cocktails via mass spectrometry to detect unintended interactions with target proteins .

Q. What mixed-methods research designs are appropriate for studying the long-term effects of Leupeptin(mix) on cellular pathways?

  • Quantitative Component : Measure proteomic changes via LC-MS/MS to identify pathways altered by prolonged Leupeptin(mix) exposure (e.g., autophagy, apoptosis) .
  • Qualitative Component : Conduct transcriptomic analysis (RNA-seq) to explore compensatory gene expression mechanisms .
  • Integration Strategy : Use convergent parallel design to triangulate findings, resolving contradictions between protein abundance and mRNA levels .

Methodological Guidelines

  • Data Integrity : Retain raw data (e.g., gel images, assay readouts) for at least 5–10 years to support reproducibility claims .
  • Ethical Reporting : Disclose all modifications to commercial Leupeptin(mix) formulations (e.g., solvent changes) in methods sections .
  • Literature Synthesis : Systematically review patents and preprints (via platforms like bioRxiv) to avoid redundant studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.